molecular formula C7H16ClNO B8097566 (3R)-3-(Methoxymethyl)-piperidine HCl

(3R)-3-(Methoxymethyl)-piperidine HCl

Cat. No.: B8097566
M. Wt: 165.66 g/mol
InChI Key: VZQSCPYVOXUZJO-OGFXRTJISA-N
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Description

(3R)-3-(Methoxymethyl)-piperidine HCl: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound has a methoxymethyl group attached to the third carbon of the piperidine ring, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Methoxymethyl)-piperidine HCl typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable starting material, such as (3R)-piperidine.

  • Methoxymethylation: The piperidine ring is then subjected to methoxymethylation, which involves the reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.

  • Acidification: The resulting compound is then acidified using hydrochloric acid (HCl) to obtain the hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(3R)-3-(Methoxymethyl)-piperidine HCl: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine-3-one derivatives.

  • Reduction Products: Piperidine-3-ol derivatives.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(Methoxymethyl)-piperidine HCl: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Industry: It is utilized in the chemical industry for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-(Methoxymethyl)-piperidine HCl exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to specific biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3R)-3-(Methoxymethyl)-piperidine HCl: can be compared with other similar compounds, such as:

  • Piperidine: The parent compound without the methoxymethyl group.

  • N-Methylpiperidine: Piperidine with a methyl group attached to the nitrogen atom.

  • 3-(Ethoxymethyl)piperidine: Piperidine with an ethoxymethyl group instead of methoxymethyl.

Uniqueness: The presence of the methoxymethyl group in this compound provides unique chemical properties and reactivity compared to its analogs, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3R)-3-(methoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSCPYVOXUZJO-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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